molecular formula C20H15N7OS2 B2876166 N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891104-68-0

N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2876166
CAS RN: 891104-68-0
M. Wt: 433.51
InChI Key: NAHKNIUZTNJGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15N7OS2 and its molecular weight is 433.51. The purity is usually 95%.
BenchChem offers high-quality N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Heterocyclic compounds, similar in structure to the compound , have been synthesized and evaluated for their biological activities. For instance, the synthesis of various heterocycles incorporating a thiadiazole moiety has been reported, targeting applications such as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Additionally, novel pyridine and fused pyridine derivatives have been prepared, showcasing antimicrobial and antioxidant activity, highlighting the versatility of these heterocyclic frameworks (Flefel et al., 2018).

Antimicrobial Evaluation

The antimicrobial potential of new thienopyrimidine derivatives has been explored, underscoring the significance of heterocyclic compounds in developing new antimicrobial agents. Such studies provide a framework for understanding how modifications in heterocyclic structures, akin to the compound of interest, could influence biological efficacy (Bhuiyan et al., 2006).

Structural and Activity Relationships

Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, incorporating benzothiazole analogs, offers insights into the design of compounds with improved metabolic stability. This area of study is particularly relevant for understanding how structural changes impact the activity and stability of molecules, potentially informing the development of derivatives of "N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide" for enhanced biological activities (Stec et al., 2011).

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N7OS2/c1-12-5-6-15-16(10-12)30-19(22-15)23-18(28)11-29-20-25-24-17-8-7-14(26-27(17)20)13-4-2-3-9-21-13/h2-10H,11H2,1H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHKNIUZTNJGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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